The Metabolic Pathway of 5-Hydroxydodecanedioyl-CoA: A Technical Guide
The Metabolic Pathway of 5-Hydroxydodecanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative metabolic pathway of 5-Hydroxydodecanedioyl-CoA, a hydroxylated dicarboxylic acid. Dicarboxylic acids are endogenous metabolites resulting from the omega-oxidation of fatty acids, a process that becomes significant when mitochondrial beta-oxidation is impaired. This guide synthesizes the current understanding of dicarboxylic acid metabolism to propose a pathway for the formation and subsequent degradation of 5-Hydroxydodecanedioyl-CoA. The pathway involves an initial in-chain hydroxylation of dodecanedioyl-CoA, likely mediated by a cytochrome P450 monooxygenase, followed by peroxisomal beta-oxidation. This document provides a comprehensive overview of the proposed enzymatic steps, available quantitative data on related enzyme activities, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate understanding.
Introduction
Dicarboxylic acids are produced through the ω-oxidation pathway of fatty acids, which occurs in the endoplasmic reticulum of the liver and kidneys.[1][2] This pathway serves as an alternative to the primary mitochondrial β-oxidation, particularly for medium-chain fatty acids, and gains importance in conditions of defective β-oxidation.[1][3] The process begins with the hydroxylation of the terminal (ω) carbon of a fatty acid, followed by successive oxidations to form a dicarboxylic acid.[2][4] These dicarboxylic acids are then transported to peroxisomes for shortening via β-oxidation.[5][6][7]
5-Hydroxydodecanedioyl-CoA is a specific, hydroxylated C12 dicarboxylic acid. While the complete metabolic pathway has not been explicitly detailed in the literature, a putative pathway can be constructed based on the established principles of fatty acid hydroxylation and peroxisomal dicarboxylic acid oxidation. This guide outlines this proposed pathway, providing the necessary technical details for its investigation.
Proposed Metabolic Pathway of 5-Hydroxydodecanedioyl-CoA
The metabolism of 5-Hydroxydodecanedioyl-CoA can be divided into two main stages: its formation from dodecanedioic acid and its subsequent degradation via peroxisomal beta-oxidation.
Formation of 5-Hydroxydodecanedioyl-CoA
The initial substrate, dodecanedioic acid, is a product of the ω-oxidation of lauric acid (dodecanoic acid). The introduction of a hydroxyl group at the C-5 position of dodecanedioyl-CoA is proposed to be catalyzed by a cytochrome P450 (CYP) monooxygenase.[2] While ω-hydroxylases typically act on the terminal carbon, in-chain hydroxylation of fatty acids by CYP enzymes is also a known reaction.[2] The specific CYP isoform responsible for this reaction on a dicarboxylic acid substrate is yet to be identified.
The formation can be summarized as follows:
-
Activation: Dodecanedioic acid is activated to Dodecanedioyl-CoA by a dicarboxylyl-CoA synthetase.[7]
-
Hydroxylation: Dodecanedioyl-CoA undergoes in-chain hydroxylation at the C-5 position, catalyzed by a cytochrome P450 enzyme, to form 5-Hydroxydodecanedioyl-CoA.
Peroxisomal Beta-Oxidation of 5-Hydroxydodecanedioyl-CoA
Once formed, 5-Hydroxydodecanedioyl-CoA is chain-shortened in the peroxisomes via a series of reactions analogous to the beta-oxidation of fatty acids.[6][7] The enzymes involved are specific to the peroxisome.[7]
The proposed steps are:
-
Oxidation: 5-Hydroxydodecanedioyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (SCOX) to produce 2-enoyl-5-hydroxydodecanedioyl-CoA.[7]
-
Hydration and Dehydrogenation: A bifunctional protein, likely the L-bifunctional protein (LBP) for straight-chain dicarboxylates, catalyzes the hydration of the double bond to form 3,5-dihydroxydodecanedioyl-CoA, followed by its dehydrogenation to 3-keto-5-hydroxydodecanedioyl-CoA.[7]
-
Thiolytic Cleavage: A peroxisomal 3-ketoacyl-CoA thiolase cleaves 3-keto-5-hydroxydodecanedioyl-CoA, releasing acetyl-CoA and 3-hydroxydecanedioyl-CoA.[7]
This cycle would repeat, with the 3-hydroxydecanedioyl-CoA re-entering the peroxisomal beta-oxidation pathway until it is completely degraded to shorter-chain dicarboxylic acids such as succinyl-CoA and adipyl-CoA, which can then enter mitochondrial metabolism.[4]
Quantitative Data
Specific kinetic data for the enzymes metabolizing 5-Hydroxydodecanedioyl-CoA are not available. However, studies on the peroxisomal fatty acyl-CoA oxidase with unsubstituted dicarboxylic acid CoA esters provide valuable insights into the potential kinetics.
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Substrate Inhibition Constant (Ki) (µM) |
| Dodecanedioyl-CoA (DC12-CoA) | 10 | 125 | 25 |
| Sebacyl-CoA (DC10-CoA) | 15 | 130 | 20 |
| Suberyl-CoA (DC8-CoA) | 25 | 135 | 15 |
| Adipyl-CoA (DC6-CoA) | 40 | 140 | 10 |
| Data from reference[4]. The presence of a hydroxyl group on the substrate may alter these kinetic parameters. |
Experimental Protocols
Investigating the metabolic pathway of 5-Hydroxydodecanedioyl-CoA requires a combination of in vitro and cellular assays.
In Vitro Enzyme Assays with Purified Enzymes
Objective: To determine the kinetic parameters of the individual enzymes of the peroxisomal beta-oxidation pathway with 5-Hydroxydodecanedioyl-CoA as a substrate.
Methodology:
-
Enzyme Source: Obtain purified recombinant peroxisomal acyl-CoA oxidase, L-bifunctional protein, and 3-ketoacyl-CoA thiolase.
-
Substrate Synthesis: Chemically synthesize 5-Hydroxydodecanedioyl-CoA and the subsequent intermediates.
-
Acyl-CoA Oxidase Assay:
-
The activity can be measured spectrophotometrically by monitoring the H₂O₂-dependent oxidation of a chromogenic substrate (e.g., leuko-dichlorofluorescein).[8]
-
Alternatively, the formation of the 2-enoyl product can be monitored by HPLC.
-
Vary the concentration of 5-Hydroxydodecanedioyl-CoA to determine Km and Vmax.
-
-
Bifunctional Protein Assay:
-
The hydratase activity can be measured by the decrease in absorbance at 263 nm due to the hydration of the 2-enoyl-CoA intermediate.
-
The dehydrogenase activity is measured by monitoring the NAD⁺-dependent formation of NADH at 340 nm.
-
-
Thiolase Assay:
-
The thiolytic cleavage of the 3-ketoacyl-CoA intermediate is measured by monitoring the decrease in absorbance at 303 nm.
-
Metabolism Studies in Isolated Peroxisomes
Objective: To demonstrate the complete beta-oxidation of 5-Hydroxydodecanedioyl-CoA in intact peroxisomes.
Methodology:
-
Isolation of Peroxisomes: Isolate peroxisomes from rat liver or cultured cells by density gradient centrifugation.[9]
-
Incubation: Incubate the isolated peroxisomes with radiolabeled [¹⁴C]-5-Hydroxydodecanedioyl-CoA in a buffered medium containing necessary cofactors (CoA, ATP, NAD⁺).
-
Analysis of Products:
-
After incubation, separate the reaction mixture into aqueous and organic phases.
-
Measure the production of [¹⁴C]-acetyl-CoA and other chain-shortened acyl-CoAs in the aqueous phase using HPLC coupled with a radioactivity detector.[10]
-
Alternatively, analyze the acyl-CoA profile using LC-MS/MS.[1][11][12]
-
Cellular Metabolism Studies
Objective: To trace the metabolic fate of 5-Hydroxydodecanedioic acid in whole cells.
Methodology:
-
Cell Culture: Use a relevant cell line, such as human skin fibroblasts or hepatocytes.
-
Labeling: Incubate the cells with stable isotope-labeled 5-Hydroxydodecanedioic acid (e.g., [¹³C₁₂]-5-Hydroxydodecanedioic acid).
-
Metabolite Extraction: After incubation, quench the metabolism and extract intracellular and extracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts for labeled downstream metabolites (e.g., chain-shortened dicarboxylic acids) to confirm the metabolic pathway.
Mandatory Visualizations
Proposed Metabolic Pathway of 5-Hydroxydodecanedioyl-CoA
Caption: Proposed metabolic pathway of 5-Hydroxydodecanedioyl-CoA.
Experimental Workflow for Cellular Metabolism Study
Caption: Workflow for studying cellular metabolism of 5-Hydroxydodecanedioyl-CoA.
Conclusion
The metabolic pathway of 5-Hydroxydodecanedioyl-CoA is proposed to involve an initial cytochrome P450-mediated hydroxylation followed by peroxisomal beta-oxidation. While direct experimental evidence for this specific molecule is lacking, the proposed pathway is strongly supported by the well-established principles of dicarboxylic acid metabolism. The quantitative data, experimental protocols, and visual diagrams provided in this guide offer a robust framework for researchers to investigate and validate this pathway. Further research is necessary to identify the specific enzymes involved and to determine their kinetic properties, which will provide a more complete understanding of the physiological role of hydroxylated dicarboxylic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisomal d-hydroxyacyl-CoA dehydrogenase deficiency: Resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 6. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
